

Application Note & Protocol: HPLC Analysis of Dioxopromethazine Hydrochloride

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Compound of Interest

Compound Name: *Dioxopromethazine hydrochloride*

Cat. No.: *B7819081*

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Introduction

Dioxopromethazine hydrochloride is a phenothiazine derivative with antihistaminic and anticholinergic properties. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of **Dioxopromethazine hydrochloride**, including a comprehensive experimental protocol and method validation guidelines.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify **Dioxopromethazine hydrochloride**. The stationary phase is a modified C18 column, optimized for the separation of basic compounds. The mobile phase consists of a mixture of methanol and phosphoric acid, which allows for the efficient elution and resolution of the analyte.

Experimental Protocol

1. Instrumentation and Materials

- **HPLC System:** An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

- Column: A modified C18 stationary phase column optimized for the separation of basic compounds.
- Chemicals and Reagents:
 - **Dioxopromethazine hydrochloride** reference standard
 - Methanol (HPLC grade)
 - Phosphoric acid (analytical grade)
 - Water (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 µm).

2. Preparation of Solutions

- Mobile Phase: Prepare a mixture of methanol and 5 mM phosphoric acid in a 60:40 (v/v) ratio. Adjust the pH to 3.02 with phosphoric acid. Degas the mobile phase before use.
- Standard Stock Solution: Accurately weigh a suitable amount of **Dioxopromethazine hydrochloride** reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range.
- Sample Preparation: For eye drops, dilute the sample with water in a 1:50 ratio.^[1] For other formulations, dissolve and dilute the sample with the mobile phase to obtain a theoretical concentration within the calibration range. Filter the final sample solution through a 0.45 µm syringe filter before injection.

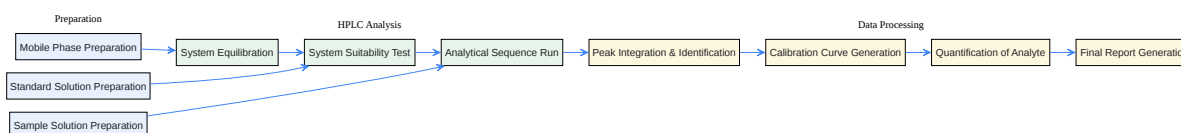
3. Chromatographic Conditions

The following chromatographic conditions have been validated for the analysis of **Dioxopromethazine hydrochloride**^[1]:

Parameter	Condition
Stationary Phase	Modified C18 column for basic compounds
Mobile Phase	Methanol : 5 mM Phosphoric Acid (60:40, v/v), pH 3.02
Flow Rate	2.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient
Detection	UV at 275 nm

4. Experimental Workflow

The logical workflow for the HPLC analysis of **Dioxopromethazine hydrochloride** is depicted below.



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Caption: Workflow for **Dioxopromethazine hydrochloride** HPLC analysis.

Data Presentation: Method Validation Parameters

The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize the key validation parameters and their typical acceptance criteria.

Table 1: System Suitability

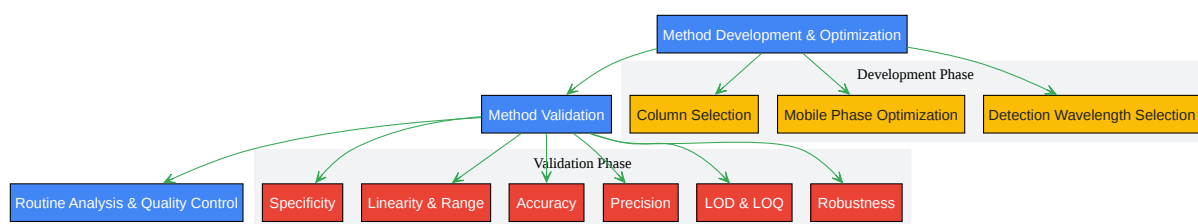
Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
%RSD of Peak Area	$\leq 2.0\%$ for 5 replicate injections of the standard

Table 2: Method Validation Parameters

Parameter	Acceptance Criteria
Specificity	The analyte peak should be well-resolved from any other components in the sample matrix.
Linearity	Correlation coefficient (r^2) ≥ 0.999 over the analytical range.
Accuracy	The mean recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision	Repeatability (Intra-day): The %RSD should be $\leq 2.0\%$. Intermediate Precision (Inter-day): The %RSD should be $\leq 2.0\%$.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)	The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation.
Robustness	The method should demonstrate reliability with deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the different stages of the HPLC method development and validation process.



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Caption: HPLC method development and validation process.

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References

- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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